molecular formula C9H13N3O B8737507 2-aminobenzoic acid N',N'-dimethylhydrazide

2-aminobenzoic acid N',N'-dimethylhydrazide

Cat. No. B8737507
M. Wt: 179.22 g/mol
InChI Key: MHTFLYLQQKSJGH-UHFFFAOYSA-N
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Patent
US06884801B1

Procedure details

Isatoic anhydride (5.0 g, 30.6 mmol), 35 mL of absolute ethanol and anhydrous 1,1-dimethylhydrazine (2.56 mL, 33.6 mmol) were refluxed for 2 hours. The volatiles were removed in vacuo. The residue was purified by silica gel flash chromatography using 5-10% methanol in dichloromethane. Concentration in vacuo produced 1.60 g of 2-aminobenzoic acid N′,N′-dimethylhydrazide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.56 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)O[C:2]2=[O:3].[CH3:13][N:14]([CH3:16])[NH2:15]>C(O)C>[CH3:13][N:14]([CH3:16])[NH:15][C:2](=[O:3])[C:1]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[NH2:6]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
Quantity
2.56 mL
Type
reactant
Smiles
CN(N)C
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash chromatography
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN(NC(C1=C(C=CC=C1)N)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 29.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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